L-Glutamic acid-14C

Description

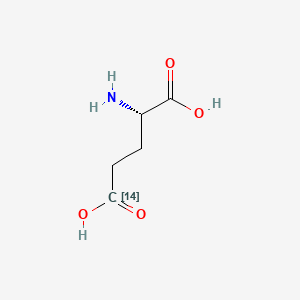

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino(514C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-QZFAVJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[14C](=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946854 | |

| Record name | (5-~14~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24016-48-6 | |

| Record name | L-Glutamic-5-14C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-~14~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of L-Glutamic Acid-14C in Modern Research: A Technical Guide

For Immediate Release

L-Glutamic acid, the principal excitatory neurotransmitter in the central nervous system, is at the forefront of neuroscience and metabolic research. The radiolabeled form, L-Glutamic acid-14C (L-[¹⁴C]Glu), serves as a critical tool for scientists and drug development professionals, enabling the precise tracking and quantification of glutamate's metabolic fate and transport dynamics. This technical guide provides an in-depth overview of the applications of L-[¹⁴C]Glu in research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Applications of this compound

L-[¹⁴C]Glu is instrumental in a variety of research applications, primarily centered on its biochemical and physiological roles:

-

Metabolic Pathway Analysis: Researchers utilize L-[¹⁴C]Glu to trace the intricate metabolic pathways of glutamate (B1630785). By monitoring the appearance of the ¹⁴C radiolabel in other molecules, scientists can elucidate the conversion of glutamate into key metabolites such as glutamine, aspartate, and α-ketoglutarate, and quantify the flux through different metabolic routes.

-

Neurotransmitter Uptake and Release: As a neurotransmitter, the regulation of glutamate concentrations in the synaptic cleft is crucial for normal brain function. L-[¹⁴C]Glu allows for the direct measurement of glutamate uptake by transporters on neurons and glial cells, as well as its release from presynaptic terminals.

-

Receptor Binding Assays: While less common for L-[¹⁴C]Glu itself, the principles of radioligand binding assays are fundamental to understanding glutamate receptor pharmacology. These assays, often employing other radiolabeled ligands, are essential for characterizing the affinity and density of glutamate receptors.

-

In Vivo Distribution and Pharmacokinetics: Studies using radiolabeled glutamate, including positron-emitting isotopes like ¹¹C, provide valuable information on its distribution and metabolism throughout the body, with significant uptake observed in organs like the pancreas and kidneys.

Quantitative Data Summary

The use of L-[¹⁴C]Glu in research generates a wealth of quantitative data that is essential for understanding the kinetics and dynamics of glutamate transport and metabolism. The following tables summarize key findings from various studies.

Table 1: Kinetic Parameters of L-[¹⁴C]Glutamate Uptake

| Biological System | Transporter/Process | K_m (μM) | V_max (nmol/min/mg protein or g tissue) | Reference(s) |

| Isolated Rat Retina | High-affinity uptake | 21 | 35 (nmol/min/g tissue) | [1] |

| Low-affinity uptake | 630 | 881 (nmol/min/g tissue) | [1] | |

| Primary Mouse Astrocytes | High-affinity uptake | 50 | 58.8 | [2] |

| Murine Hybridoma Cells | Glutamate Uptake | 20,000 | 12.5 |

Table 2: Metabolic Flux of L-[¹⁴C]Glutamate in Primary Mouse Astrocytes

| Metabolic Product | Metabolic Flux (nmol/min/mg protein) | Reference(s) |

| Glutamine | 2.4 | [3] |

| Aspartate | 1.1 | [3] |

| α-Ketoglutarate (oxidative deamination) | 4.1 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments utilizing L-[¹⁴C]Glu.

Protocol 1: L-[¹⁴C]Glutamate Uptake Assay in Cultured Astrocytes

This protocol outlines the measurement of glutamate uptake in primary astrocyte cultures.

1. Cell Culture and Preparation:

- Culture primary astrocytes from the cerebral cortices of neonatal rodents on polyethyleneimine-coated plates in a suitable medium (e.g., DMEM with 10% FBS).

- Allow cells to reach confluency before use.

- On the day of the experiment, wash the cells three times with a balanced salt solution (BSS) containing (in mM): 135 NaCl, 3.1 KCl, 1.2 CaCl₂, 1.2 MgSO₄, 0.5 KH₂PO₄, 5 PIPES, and 2 glucose, pH 7.2.

2. Uptake Assay:

- Pre-incubate the cells in BSS for 10-15 minutes at 37°C.

- Initiate the uptake by replacing the BSS with fresh BSS containing a known concentration of L-[¹⁴C]Glutamate (e.g., 50 µM) and unlabeled L-glutamate.

- Incubate for various time points (e.g., 2, 5, 10, 15 minutes) at 37°C.

- To determine non-specific uptake, run parallel experiments in the presence of a competitive inhibitor (e.g., a high concentration of unlabeled glutamate or a transport inhibitor like DL-TBOA).

3. Termination and Lysis:

- Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold BSS.

- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

4. Quantification:

- Transfer a portion of the cell lysate to a scintillation vial with a suitable scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter.

- Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

- Calculate the specific uptake of L-[¹⁴C]Glutamate in nmol/mg protein/min.

Protocol 2: Neurotransmitter Release Assay from Synaptosomes

This protocol describes the measurement of L-[¹⁴C]Glutamate release from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

- Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold 0.32 M sucrose (B13894) solution using a Dounce homogenizer.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

- Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and, for higher purity, perform a density gradient centrifugation (e.g., using Percoll or Ficoll gradients).

2. Loading with L-[¹⁴C]Glutamate:

- Incubate the prepared synaptosomes with L-[¹⁴C]Glutamate (e.g., 1 µM) in the physiological buffer for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into synaptic vesicles.

3. Release Assay:

- Wash the loaded synaptosomes to remove extracellular L-[¹⁴C]Glutamate.

- Resuspend the synaptosomes in the physiological buffer.

- Aliquot the synaptosomal suspension into tubes.

- Stimulate neurotransmitter release by adding a depolarizing agent, such as a high concentration of KCl (e.g., 40-50 mM) or a chemical stimulus like 4-aminopyridine.

- Incubate for a short period (e.g., 2-5 minutes) at 37°C.

- For control (basal release), add the physiological buffer without the depolarizing agent.

4. Sample Collection and Quantification:

- Terminate the release by rapid centrifugation to pellet the synaptosomes.

- Carefully collect the supernatant, which contains the released neurotransmitter.

- Measure the radioactivity in the supernatant using a liquid scintillation counter.

- Express the release as a percentage of the total radioactivity in the synaptosomes.

Protocol 3: Separation and Quantification of ¹⁴C-Labeled Amino Acids by HPLC

This protocol provides a general workflow for analyzing the metabolic products of L-[¹⁴C]Glutamate.

1. Sample Preparation:

- Following an incubation with L-[¹⁴C]Glutamate, extract the amino acids from the cells or medium. This can be achieved by protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by neutralization.

2. HPLC System and Column:

- Use a high-performance liquid chromatography (HPLC) system equipped with a radiodetector (e.g., a flow scintillation analyzer) or a fraction collector for subsequent scintillation counting.

- Select a column suitable for amino acid separation, such as a reverse-phase C18 column or an ion-exchange column.

3. Derivatization (Optional but Recommended):

- To enhance separation and detection, derivatize the amino acids with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) before injection onto the HPLC column.

4. Chromatographic Separation:

- Develop a gradient elution method using appropriate mobile phases to separate the different amino acids. The specific gradient will depend on the column and derivatization agent used.

5. Detection and Quantification:

- Monitor the elution of the radiolabeled compounds using the radiodetector.

- Alternatively, collect fractions at regular intervals and measure the radioactivity in each fraction using a liquid scintillation counter.

- Identify the peaks corresponding to different amino acids by comparing their retention times with those of known standards.

- Quantify the amount of radioactivity in each peak to determine the distribution of the ¹⁴C label among the different metabolites.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.

Glutamate Metabolism in Astrocytes

Caption: Metabolic fate of L-[¹⁴C]Glutamate in astrocytes.

Experimental Workflow for Neurotransmitter Release Assay

Caption: Workflow for L-[¹⁴C]Glutamate release assay.

References

- 1. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A double-labeled preparation for simultaneous measurement of [3H]-noradrenaline and [14C]-glutamic acid exocytosis from streptolysin-O (SLO)-perforated synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamic acid-14C basic properties and structure

An In-depth Technical Guide to L-Glutamic acid-14C: Core Properties and Structure

This guide provides a comprehensive overview of the basic properties, structure, and common experimental applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Chemical Structure

L-Glutamic acid is a non-essential amino acid that functions as the primary excitatory neurotransmitter in the vertebrate nervous system.[1] The 14C-labeled version, this compound, is a valuable tool for tracing and quantifying metabolic pathways and molecular interactions. In this molecule, one or more carbon atoms are replaced with the radioactive isotope carbon-14.[2] This substitution does not significantly alter the chemical properties of the molecule but allows for its detection and measurement through radiometric techniques.[3]

Physicochemical Properties

The fundamental physicochemical properties of L-Glutamic acid and its 14C-labeled counterpart are summarized below. The primary difference lies in the molecular weight due to the presence of the 14C isotope.

| Property | L-Glutamic Acid | This compound | References |

| Molecular Formula | C5H9NO4 | [14C]C4H9NO4 or C5H9NO4 (depending on labeling position) | [4][5] |

| Molecular Weight | 147.13 g/mol | Approx. 149.12 g/mol (for one 14C atom) | [4][6] |

| Appearance | White crystalline powder | White crystalline powder | [4][7] |

| Melting Point | ~199 °C (decomposes) | ~205 °C (decomposes) | [1][8] |

| Solubility | 8.57 g/L in water (25 °C); Insoluble in methanol, ethanol, ether, acetone. | Soluble in water | [1][4] |

| pKa Values | α-carboxyl: ~2.10, side chain: ~4.07, α-amino: ~9.47 | Not significantly different from unlabeled form | [1][7] |

| Isotopic Purity | N/A | Typically >98% | [8] |

| Radiochemical Purity | N/A | Typically >95-98% | [8][9] |

| Specific Activity | N/A | Varies by preparation | [9][10] |

Chemical Structure

The structure of L-Glutamic acid consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a second carboxyl group.[7] The 14C label can be incorporated at various positions within the carbon skeleton.

Caption: Chemical structure of L-Glutamic acid, where * indicates a potential position for the 14C label.

Glutamate (B1630785) Signaling Pathways

L-Glutamic acid exerts its effects by binding to ionotropic (iGluR) and metabotropic (mGluR) receptors on neuronal membranes.[11][12] iGluRs are ligand-gated ion channels that mediate fast synaptic transmission, while mGluRs are G-protein coupled receptors that modulate signaling cascades.[12][13]

Caption: Overview of major glutamate signaling pathways in a chemical synapse.

Experimental Protocols

This compound is instrumental in various experimental contexts, particularly in metabolic studies, neurotransmitter uptake assays, and receptor binding assays.

Metabolic Fate Analysis in Cell Culture

This protocol outlines a method to study the metabolic conversion of this compound in primary astrocyte cultures, adapted from methodologies described in the literature.[14]

Objective: To determine the metabolic flux of this compound into key metabolites like glutamine and aspartate, and its entry into the TCA cycle.

Materials:

-

Primary astrocyte cell culture

-

L-[U-14C]glutamate or L-[1-14C]glutamate

-

Cell culture medium

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Reagents for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

Methodology:

-

Cell Preparation: Plate astrocytes and grow to confluence.

-

Incubation: Replace the medium with a fresh medium containing a known concentration and specific activity of this compound. Incubate for various time points.

-

Metabolite Extraction:

-

Aspirate the medium.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using an appropriate solvent (e.g., ethanol/water mixture).

-

-

Separation and Quantification:

-

Separate the extracted metabolites (glutamate, glutamine, aspartate, etc.) using TLC or HPLC.[15]

-

Quantify the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of each metabolite.

-

Determine the metabolic flux (rate of conversion) based on the changes in specific activities and pool sizes of the metabolites over time.[14]

-

Caption: Experimental workflow for a metabolic study using this compound.

Neurotransmitter Uptake Assay

This protocol describes a method to measure the uptake of this compound into synaptosomes, which are preparations of isolated nerve terminals.

Objective: To quantify the activity of glutamate transporters.

Materials:

-

Synaptosome preparation from brain tissue

-

L-[14C]glutamic acid

-

Assay buffer (e.g., Krebs-Ringer)

-

Inhibitors of glutamate transport (for control experiments)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Liquid scintillation counter

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the brain region of interest using standard subcellular fractionation techniques.

-

Assay Initiation:

-

Pre-warm synaptosome aliquots in assay buffer.

-

Initiate the uptake by adding L-[14C]glutamic acid to the synaptosome suspension.

-

-

Incubation: Incubate the mixture for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters (representing intracellular L-[14C]glutamic acid) using a liquid scintillation counter.[16]

-

-

Data Analysis: Calculate the rate of glutamate uptake, typically expressed as nmol/mg protein/min. Compare results from different experimental conditions (e.g., with and without inhibitors).

Receptor Binding Assay

This protocol provides a general framework for a competitive receptor binding assay to characterize the interaction of unlabeled compounds with glutamate receptors using this compound as the radioligand.

Objective: To determine the binding affinity (Ki) of a test compound for glutamate receptors.

Materials:

-

Membrane preparation containing glutamate receptors (from cell lines or brain tissue)

-

L-[14C]glutamic acid

-

Assay buffer

-

Unlabeled test compounds at various concentrations

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Assay Setup: In a multi-well plate, combine the membrane preparation, L-[14C]glutamic acid at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[17]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of L-[14C]glutamic acid as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation.

-

This guide provides foundational information for the use of this compound in neuroscience and drug development research. For specific applications, further optimization of these protocols is recommended.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. moravek.com [moravek.com]

- 4. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Glutamic-5-14C acid | C5H9NO4 | CID 168158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Glutamic-5-14C acid | TargetMol [targetmol.com]

- 7. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 8. L-谷氨基酸-13C5 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the specific radioactivity of 14C-labeled glutamic acid and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]

- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cellular Journey of L-Glutamic Acid-14C: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the cellular mechanism of action of L-Glutamic acid-14C, a critical radiolabeled tool for tracing the metabolic and neurotransmitter pathways of glutamate (B1630785). This document provides a comprehensive overview of its transport, metabolic fate, and role in synaptic transmission, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Uptake and Transport of this compound

The journey of this compound into the cell is primarily mediated by a family of transporters known as Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[1][2] There are five subtypes of EAATs (EAAT1-5) that exhibit distinct cellular and regional expression patterns in the central nervous system.[2][3]

The transport process is an active one, relying on the electrochemical gradients of sodium and potassium ions. The generally accepted stoichiometry for glutamate transport by EAATs involves the co-transport of three Na⁺ ions and one H⁺ ion, along with the counter-transport of one K⁺ ion.[4][5] This electrogenic process is fundamental for the high-affinity uptake of glutamate against its concentration gradient.[3]

In addition to plasma membrane transport, L-glutamate is packaged into synaptic vesicles by Vesicular Glutamate Transporters (VGLUTs).[6][7] This process is driven by a proton gradient established by a vacuolar-type H⁺-ATPase.[7][8] VGLUTs accumulate glutamate within vesicles, preparing it for release during synaptic transmission.[6]

Metabolic Fate of Intracellular this compound

Once inside the cell, this compound can enter several key metabolic pathways. The specific fate of the radiolabel depends on the cell type (e.g., neuron vs. astrocyte) and its metabolic state.

The Glutamate-Glutamine Cycle

A pivotal pathway, particularly in the brain, is the glutamate-glutamine cycle, which involves both neurons and astrocytes.[9][10][11][12][13]

-

Uptake by Astrocytes: Following its release into the synaptic cleft, glutamate is predominantly taken up by surrounding astrocytes via EAAT1 and EAAT2.[10][13]

-

Conversion to Glutamine: Within the astrocyte, this compound is amidated by the enzyme glutamine synthetase to form L-Glutamine-14C. This reaction incorporates ammonia (B1221849).[9][13]

-

Transport to Neurons: L-Glutamine-14C is then transported out of the astrocyte and taken up by presynaptic neurons.[9][13]

-

Conversion back to Glutamate: In the neuron, the enzyme glutaminase hydrolyzes L-Glutamine-14C back to this compound.[9][13] This newly synthesized glutamate can then be packaged into synaptic vesicles for subsequent release.

This cycle is crucial for replenishing the neurotransmitter pool of glutamate and for detoxifying ammonia in the brain.[9][13]

Entry into the Tricarboxylic Acid (TCA) Cycle

This compound serves as an anaplerotic substrate, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle, a central pathway for cellular energy production.[2][14]

-

Transamination or Oxidative Deamination: this compound can be converted to α-ketoglutarate-14C, a key TCA cycle intermediate.[14] This conversion is catalyzed by:

-

Metabolism within the TCA Cycle: α-ketoglutarate-14C then enters the TCA cycle to be metabolized, leading to the production of energy (ATP) and other metabolic precursors.[15] The position of the 14C label will determine which downstream metabolites become radiolabeled and whether 14CO₂ is released.

Synthesis of other Biomolecules

This compound can also serve as a precursor for the synthesis of other important molecules, including:

-

Gamma-Aminobutyric Acid (GABA): In GABAergic neurons, this compound is decarboxylated by glutamate decarboxylase (GAD) to form the inhibitory neurotransmitter GABA-14C.

-

Aspartate: Through the action of aspartate aminotransferase, the amino group from glutamate can be transferred to oxaloacetate to form aspartate.[16]

-

Glutathione: Glutamate is one of the three amino acid precursors for the synthesis of the major intracellular antioxidant, glutathione.

Quantitative Data on this compound Cellular Processes

The following tables summarize key quantitative data from studies utilizing radiolabeled L-glutamic acid.

| Parameter | Cell Type | Value | Reference |

| Glutamate Uptake Kinetics | |||

| Km | Astrocytes | 34 - 82 µM | [17] |

| Cerebellar Granule Cells | 10.2 nmol x min⁻¹ x mg⁻¹ protein | [17] | |

| Vmax (Prefrontal Cortex) | Astrocytes | 13.9 nmol x min⁻¹ x mg⁻¹ protein | [17] |

| Vmax (Cerebellar Granule Cells) | Neurons | 10.2 nmol x min⁻¹ x mg⁻¹ protein | [17] |

| Vmax (Cerebral Cortical Neurons) | Neurons | 5.9 nmol x min⁻¹ x mg⁻¹ protein | [17] |

| Metabolic Flux in Astrocytes | |||

| Glutamine Synthesis | Mouse Astrocytes in Culture | 2.4 nmol/min/mg protein | [18] |

| Aspartate Production | Mouse Astrocytes in Culture | 1.1 nmol/min/mg protein | [18] |

| α-Ketoglutarate Formation & Decarboxylation | Mouse Astrocytes in Culture | 4.1 nmol/min/mg protein | [18] |

Table 1: Kinetic and Metabolic Flux Data for L-Glutamic Acid. This table presents Michaelis-Menten constants (Km) and maximum velocity (Vmax) for glutamate uptake in different cell types, as well as metabolic flux rates in cultured astrocytes.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's mechanism of action.

This compound Uptake Assay in Cultured Cells

This protocol is designed to measure the rate of this compound uptake into cultured neurons or astrocytes.

Materials:

-

Cultured cells (e.g., primary astrocytes or neurons) in 24-well plates

-

L-[U-14C]Glutamic acid (specific activity ~250 mCi/mmol)

-

Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological buffer)

-

Scintillation vials

-

Scintillation fluid

-

0.2 M NaOH

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Wash cultured cells twice with pre-warmed KRH buffer.

-

Initiate the uptake by adding KRH buffer containing a known concentration of L-Glutamic acid and a tracer amount of L-[U-14C]Glutamic acid (e.g., 0.5 µCi/mL).

-

Incubate the cells at 37°C for a defined period (e.g., 1, 5, 10 minutes). To determine non-specific uptake, a parallel set of wells should be incubated at 4°C.

-

Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 0.2 M NaOH to each well and incubating for at least 30 minutes.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the protein concentration.

-

Calculate the specific uptake of this compound in nmol/mg protein/min.

Measurement of 14CO₂ Production from L-[1-14C]Glutamic Acid

This assay measures the entry of the glutamate carbon skeleton into the TCA cycle via the activity of α-ketoglutarate dehydrogenase.

Materials:

-

Cultured cells in 24-well plates

-

L-[1-14C]Glutamic acid

-

DMEM base medium (bicarbonate-free, supplemented with HEPES)

-

UniFilter-24 microplate with a corresponding gasket

-

40% KOH

-

Scintillation fluid

Procedure:

-

Rinse cells twice with DMEM base medium.

-

Add DMEM base medium containing L-glutamate and a tracer amount of L-[1-14C]Glutamic acid to each well.[19]

-

Place a UniFilter plate with each well containing 40% KOH over the culture plate, separated by a gasket, to create individual CO₂ trapping chambers.[19]

-

Incubate the assembly at 37°C in a CO₂-free incubator for a set time (e.g., 2-6 hours).[19]

-

Terminate the experiment and harvest the UniFilter plate.

-

Add scintillation fluid to the wells of the UniFilter plate and measure the trapped 14CO₂ using a scintillation counter.

-

Normalize the data to the protein content of the cells in the culture plate.

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector can be used to separate and quantify this compound and its radiolabeled metabolites (e.g., glutamine, aspartate, GABA).

Sample Preparation:

-

After incubating cells with L-[U-14C]Glutamic acid, wash the cells with ice-cold buffer and lyse them.

-

Precipitate proteins using an appropriate method (e.g., trichloroacetic acid).

-

Neutralize and filter the supernatant before injection into the HPLC system.

Chromatographic Conditions:

-

Column: A column suitable for amino acid analysis, such as a reverse-phase C18 column with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) or a HILIC column.[20][21]

-

Mobile Phase: A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[20]

-

Detection: A flow-through radioactivity detector is placed in series after the primary detector (e.g., UV or fluorescence) to specifically measure the 14C-labeled compounds.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in the cellular mechanism of action of this compound.

Caption: Cellular uptake and vesicular packaging of this compound.

Caption: The Glutamate-Glutamine cycle between astrocytes and neurons.

Caption: Entry of this compound into the TCA cycle.

References

- 1. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]

- 4. The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Voltage Dependence but Share a Common Uptake Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Vesicular and plasma membrane glutamate transporters [frontiersin.org]

- 7. Molecular physiology of vesicular glutamate transporters in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism and Regulation of Vesicular Glutamate Transport: Coordination with the Synaptic Vesicle Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling the glutamate–glutamine neurotransmitter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]

- 13. 2.1. Glutamate-glutamine cycle - Hyperammonaemia [ssiem.org]

- 14. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 17. Characterization of L-glutamate uptake into and release from astrocytes and neurons cultured from different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. helixchrom.com [helixchrom.com]

- 21. Glutamic Acid | SIELC Technologies [sielc.com]

A Technical Guide to Commercial L-Glutamic Acid-¹⁴C for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing L-Glutamic acid-¹⁴C in their studies. This document provides a detailed overview of commercial suppliers, their product specifications, and experimental protocols for the application of this critical radiolabeled compound in metabolic and neurological research.

Commercial Suppliers and Product Specifications

The selection of a suitable radiolabeled compound is paramount for the success of any research endeavor. Key considerations include the position of the ¹⁴C label, specific activity, radiochemical purity, and the formulation of the product. Below is a comparative summary of commercially available L-Glutamic acid-¹⁴C products.

| Supplier | Product Name/Label Position | Catalog Number (Example) | Specific Activity | Formulation |

| American Radiolabeled Chemicals, Inc. (ARC) | L-Glutamic acid, [¹⁴C(U)] | ARC 0165A | >200 mCi/mmol (>7.4 GBq/mmol)[1] | Ethanol:Water (2:98)[1] |

| L-Glutamic acid, [1-¹⁴C] | ARC 0240 | - | - | |

| L-Glutamic acid, [5-¹⁴C] | ARC 0241 | 50-60 mCi/mmol (1.85-2.22 GBq/mmol) | 0.1 mCi/ml in 0.01 N HCl | |

| L-Glutamic acid, [1,5-¹⁴C] | ARC 0770 | - | - | |

| Protheragen | L-Glutamic Acid, L-[¹⁴C(U)] | - | >200 mCi/mmol | - |

| ViTrax, Inc. | Custom Synthesis | - | Custom | Custom |

| Revvity (formerly PerkinElmer) | L-Glutamic acid, [³H] (Note: ¹⁴C may be available) | - | - | - |

Data compiled from publicly available information on supplier and distributor websites. Specifications may vary by lot; always consult the certificate of analysis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-Glutamic acid-¹⁴C. These protocols are adapted from published research and should be optimized for specific experimental conditions.

L-[¹⁴C]Glutamate Uptake Assay in Cultured Astrocytes

This protocol is adapted from studies investigating glutamate (B1630785) transporter activity in primary astrocyte cultures.[2]

Objective: To measure the rate of L-[¹⁴C]Glutamate uptake by cultured astrocytes to assess transporter function.

Materials:

-

Primary astrocyte cultures (murine)

-

L-[¹⁴C]Glutamic acid (e.g., from American Radiolabeled Chemicals)

-

Unlabeled L-Glutamic acid

-

Balanced Salt Solution (BSS): 135 mM NaCl, 3.1 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 0.5 mM KH₂PO₄, 5 mM PIPES, 2 mM glucose, pH 7.2

-

Lysis Buffer: 0.1 N NaOH, 0.01% lauryl sulfate

-

Scintillation cocktail

-

Liquid scintillation counter

-

Multi-well culture plates (e.g., 24-well)

Methodology:

-

Cell Culture: Grow primary murine astrocyte cultures to confluence in multi-well plates. Differentiate the cells as required for the experimental model.

-

Pre-incubation: Wash the cell cultures with BSS at 37°C. Pre-incubate the cells in 300 µl of BSS for a specified period (e.g., 60 minutes) at 37°C. This step can include experimental compounds to assess their effect on uptake.

-

Initiation of Uptake: Terminate the pre-incubation by washing the cells twice with BSS. Initiate the glutamate uptake by adding 300 µl of BSS containing a final concentration of 100 µM unlabeled L-glutamate and 0.167 µCi/ml L-[¹⁴C]glutamate.

-

Termination of Uptake: After a defined incubation period (e.g., 7 minutes, within the linear range of uptake), terminate the uptake by rapidly washing the cells twice with 500 µl of ice-cold BSS.

-

Cell Lysis: Immediately lyse the cells by adding ice-cold Lysis Buffer to each well.

-

Quantification:

-

Take an aliquot of the cell lysate for protein determination using a standard method (e.g., BCA assay).

-

Add another aliquot of the lysate to a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Express the glutamate uptake as nanomoles of glutamate per milligram of protein per minute.

Metabolic Fate of L-[U-¹⁴C]Glutamate in Astrocytes

This protocol is based on studies tracing the metabolic conversion of glutamate into other amino acids in astrocyte cultures.[3][4]

Objective: To determine the metabolic conversion of L-[U-¹⁴C]glutamate into key metabolites like glutamine and aspartate.

Materials:

-

Primary astrocyte cultures (mouse)

-

L-[U-¹⁴C]Glutamic acid

-

Serum-free tissue culture medium

-

[³H]Dansyl chloride for determining specific activity

-

Thin-layer chromatography (TLC) system

-

Liquid scintillation counter

-

Reagents for amino acid extraction and dansylation

Methodology:

-

Cell Culture: Prepare primary cultures of mouse astrocytes as described in the previous protocol.

-

Incubation with Radiolabel: Incubate the astrocyte cultures in a serum-free medium containing a known concentration (e.g., 50 µM) of L-[U-¹⁴C]glutamate for various time points (e.g., 2 to 30 minutes) in a CO₂ incubator.

-

Extraction of Amino Acids: Terminate the incubation and lyse the cells. Extract the amino acids from the cell lysates.

-

Determination of Specific Activities:

-

React the amino acid extracts with [³H]dansyl chloride to form dansylated amino acids.

-

Separate the dansylated amino acids (glutamate, glutamine, aspartate) using thin-layer chromatography.

-

Scrape the individual amino acid spots from the TLC plate and measure the ¹⁴C and ³H content using a liquid scintillation counter.

-

The ¹⁴C/³H ratio is a direct measure of the specific radioactivity of each amino acid.

-

-

Measurement of ¹⁴CO₂ Production (using L-[1-¹⁴C]glutamate):

-

For studies on oxidative metabolism, incubate the cells with L-[1-¹⁴C]glutamate in a gas-tight chamber.

-

Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., hyamine hydroxide).

-

Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

-

Data Analysis: Calculate the metabolic fluxes for glutamine synthesis, aspartate production, and CO₂ formation, typically expressed in nmol/min/mg of protein.[3]

Visualized Workflows and Pathways

Experimental Workflow for a Radiolabeling Study

Caption: Workflow for a typical L-[¹⁴C]Glutamate uptake assay.

Simplified Metabolic Fate of L-Glutamic Acid-¹⁴C

Caption: Simplified metabolic pathways for L-Glutamic acid-¹⁴C.

Supplier Selection Logic for L-Glutamic Acid-¹⁴C

Caption: Decision-making flowchart for selecting a ¹⁴C-glutamic acid supplier.

References

- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic fate of 14C-labeled glutamate in astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic fate of [U-14C]-labeled glutamate in primary cultures of mouse astrocytes as a function of development - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamic Acid-¹⁴C: A Comprehensive Technical Guide to its Specific Activity and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Glutamic acid-¹⁴C, a critical radiolabeled compound in biomedical research. This document details its specific activity, provides in-depth experimental protocols for its use, and visualizes key metabolic and signaling pathways. The information is tailored for professionals in research, and drug development, offering a core understanding of how to effectively utilize this essential research tool.

Quantitative Data Summary

The specific activity of L-Glutamic acid-¹⁴C is a critical parameter for experimental design and data interpretation. It is defined as the amount of radioactivity per unit mass of the compound. Below is a summary of typical specific activities for different labeled forms of L-Glutamic acid-¹⁴C available from commercial suppliers.

| Product Name | Supplier | Specific Activity (mCi/mmol) | Specific Activity (GBq/mmol) |

| L-Glutamic acid [¹⁴C(U)] | American Radiolabeled Chemicals | >200 | >7.4 |

| L-Glutamic acid [5-¹⁴C] | American Radiolabeled Chemicals | 50-60 | 1.85-2.22 |

Note: Specific activity can vary between batches. Always refer to the product's certificate of analysis for the precise value.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. The following sections provide step-by-step protocols for two common applications of L-Glutamic acid-¹⁴C.

[¹⁴C]Glutamate Uptake Assay in Cultured Cells

This protocol is designed to measure the uptake of L-Glutamic acid-¹⁴C into cultured cells, a fundamental technique for studying glutamate (B1630785) transporters.

Materials:

-

L-Glutamic acid, [¹⁴C(U)]-

-

Cultured cells (e.g., primary astrocytes, neuronal cell lines)

-

Balanced Salt Solution (BSS): 135 mM NaCl, 3.1 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 0.5 mM KH₂PO₄, 5 mM PIPES, 2 mM glucose, pH 7.2.[1]

-

0.1 N NaOH with 0.01% lauryl sulfate (B86663)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates

Procedure:

-

Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency. For primary astrocyte cultures, differentiation can be induced with dibutyryl cAMP.[1]

-

Pre-incubation: Wash the cells with BSS. Pre-incubate the cells in BSS at 37°C for a designated period (e.g., 60 minutes) to allow them to equilibrate.[1]

-

Initiation of Uptake: To start the uptake assay, add BSS containing a known concentration of L-Glutamic acid-¹⁴C (e.g., 0.167 µCi/ml) and unlabeled L-Glutamic acid (to achieve the desired final concentration, e.g., 100 µM) to each well.[1]

-

Incubation: Incubate the plate at 37°C for a specific time, which should be within the linear range of uptake for the cell type being studied (e.g., 7 minutes).[1]

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells twice with ice-cold BSS.[1]

-

Cell Lysis: Lyse the cells by adding ice-cold 0.1 N NaOH with 0.01% lauryl sulfate to each well.[1]

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Determination: Use another aliquot of the cell lysate to determine the total protein content using a standard method (e.g., BCA assay).

-

Data Analysis: Express the glutamate uptake as nanomoles of glutamate per milligram of protein per minute.

Tracing the Metabolic Fate of L-Glutamic Acid-¹⁴C in the Tricarboxylic Acid (TCA) Cycle

This protocol outlines a method to trace the incorporation of the ¹⁴C label from L-Glutamic acid into intermediates of the TCA cycle.

Materials:

-

L-Glutamic acid, [¹⁴C(U)]- or L-Glutamic acid, [1-¹⁴C]-

-

Cultured cells or tissue homogenates

-

Cell lysis buffer (e.g., RIPA buffer)

-

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

-

Radiodetector for TLC or HPLC

-

Scintillation counter

Procedure:

-

Cell Treatment: Incubate cultured cells or tissue homogenates with L-Glutamic acid-¹⁴C for a defined period.

-

Metabolite Extraction:

-

Terminate the incubation by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the metabolites by adding a cold solvent mixture (e.g., methanol/water) and scraping the cells.

-

Centrifuge the extract to pellet the protein and collect the supernatant containing the metabolites.

-

-

Separation of Metabolites:

-

TLC: Spot the metabolite extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the TCA cycle intermediates.

-

HPLC: Inject the metabolite extract into an HPLC system equipped with a suitable column (e.g., a C18 column) and a gradient elution program to separate the organic acids of the TCA cycle.

-

-

Detection and Quantification:

-

For TLC, expose the plate to a phosphor screen or use a radio-TLC scanner to visualize and quantify the radioactive spots corresponding to the TCA cycle intermediates.

-

For HPLC, use an in-line radiodetector to monitor the radioactivity in the eluate.

-

Alternatively, collect fractions from the HPLC and measure the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Identify the radioactive peaks or spots by comparing their retention times or Rf values with those of known standards.

-

Quantify the amount of radioactivity in each TCA cycle intermediate to determine the metabolic flux of the ¹⁴C label from glutamic acid. The conversion of L-[U-¹⁴C]glutamate to glutamine and aspartate can be followed by determining specific activities after dansylation and subsequent thin-layer chromatography.[2] The formation of ¹⁴CO₂ from [1-¹⁴C]glutamate can be determined by trapping the CO₂ in a suitable reagent.[2]

-

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key pathways involving L-glutamic acid.

References

L-Glutamic Acid-14C: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for L-Glutamic acid-14C. Adherence to these guidelines is crucial for ensuring personnel safety, experimental integrity, and regulatory compliance.

Introduction to this compound

L-Glutamic acid is a non-essential amino acid that plays a significant role in various metabolic pathways. The carbon-14 (B1195169) (¹⁴C) labeled variant, this compound, is an invaluable tool in research, particularly in drug metabolism, pharmacokinetic studies, and as a tracer in biochemical assays. However, its radioactive nature necessitates stringent safety and handling measures. Carbon-14 is a low-energy beta emitter with a long half-life of approximately 5,730 years, which requires careful management of waste and contamination.[1]

Hazard Identification and Safety Precautions

While L-Glutamic acid itself is not classified as a hazardous substance, the primary hazard associated with this compound is the radioactivity of the Carbon-14 isotope.[2] The low-energy beta particles emitted by ¹⁴C cannot penetrate the outer layer of skin, making the external radiation risk minimal. The primary concern is internal exposure through inhalation, ingestion, or absorption of the material.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent internal contamination.

-

Lab Coat: A dedicated lab coat for radioactive work should be worn at all times.

-

Gloves: Double gloving is recommended as some ¹⁴C labeled compounds can migrate through single-layer gloves.[3] Gloves should be changed frequently, especially if contamination is suspected.

-

Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[2]

-

Closed-toe Shoes and Pants: These are required to protect the skin from potential spills.[4]

Engineering Controls

-

Fume Hood: All work with this compound that could produce airborne particles, such as aerosols or dust, must be conducted in a certified fume hood.[4] This is especially critical when handling volatile forms or performing procedures that could generate them.

-

Ventilation: Adequate laboratory ventilation is essential to minimize the concentration of any airborne radioactive material.[5]

Handling and Storage Procedures

A well-defined Chemical Hygiene Plan should be in place for handling all radiolabeled compounds.[5]

General Handling

-

Designated Areas: All work with this compound should be performed in designated and clearly labeled areas.

-

Minimize Exposure: Keep handling time to a minimum and maximize the distance from the source whenever possible.

-

Contamination Control: Use absorbent bench paper to cover work surfaces. Regularly monitor gloves, hands, and the work area for contamination using appropriate survey techniques like wipe tests.[4]

-

No Mouth Pipetting: The use of mouth-operated pipettes is strictly prohibited.[6]

-

Hygiene: Do not eat, drink, smoke, or apply cosmetics in areas where unsealed radioactive materials are used.[4] Wash hands thoroughly after handling radioactive materials and before leaving the laboratory.[4]

Storage

Radiolabeled compounds are susceptible to radiolytic decomposition, where the emitted radiation can damage the compound itself.[7] Proper storage is crucial to maintain the chemical and radiochemical purity of this compound.

-

Temperature: Low-temperature storage, typically at or below -80°C, is recommended to minimize decomposition.[7][8]

-

Light Protection: Store in a light-protected container to prevent photolytic degradation.[8]

-

Inert Atmosphere: If possible, store under an inert gas like nitrogen or argon to prevent oxidation.[8]

-

Secure Location: Radioactive materials must be stored in a secure, locked location with restricted access.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for L-Glutamic acid and Carbon-14.

Table 1: Physical and Chemical Properties of L-Glutamic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Melting Point | 205 °C | [9] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

Table 2: Radiological Data for Carbon-14

| Property | Value | Reference |

| Half-life | ~5,730 years | [1] |

| Radiation Type | Beta | [3] |

| Maximum Beta Energy | 0.156 MeV | [3] |

| Critical Organ | Fat of the whole body | [3] |

Table 3: Recommended Disposal Limits for Carbon-14

| Disposal Method | Limit | Reference |

| Sewer | ≤ 1 mCi / 100 gal of sewage | [1] |

| Incineration | ≤ 5 µCi / g of carbon | [1] |

| Garbage | ≤ 1 µCi / lb of garbage | [1] |

| Burial | ≤ 5 µCi / g of biological material | [1] |

Experimental Protocols and Workflows

Detailed experimental protocols will vary, but the following provides a generalized workflow for handling this compound in a research setting.

General Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving this compound.

Caption: General experimental workflow for this compound.

Key Experimental Considerations

A successful and safe experiment with this compound requires careful planning. The logical relationships between key considerations are outlined below.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 5. moravek.com [moravek.com]

- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 7. moravek.com [moravek.com]

- 8. moravek.com [moravek.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Natural Abundance of ¹⁴C and Background Considerations for Researchers

For researchers, scientists, and drug development professionals, a precise understanding of the natural abundance of Carbon-14 (¹⁴C) and the various background factors influencing its measurement is critical for a range of applications, from carbon dating to tracer studies in drug metabolism. This in-depth technical guide provides a comprehensive overview of ¹⁴C, its distribution, and the key considerations for its accurate quantification.

The Natural Abundance of Carbon-14

Carbon-14, or radiocarbon, is a naturally occurring radioactive isotope of carbon. It is continuously produced in the upper atmosphere and integrated into the global carbon cycle. Its predictable decay rate forms the basis of radiocarbon dating and provides a powerful tool for tracing the path of carbon in various systems.

Production and Decay of ¹⁴C

Carbon-14 is formed in the upper atmosphere when cosmic rays generate neutrons that then collide with nitrogen-14 atoms (¹⁴N), the most abundant gas in the atmosphere. This nuclear reaction transmutes nitrogen into carbon-14.[1][2][3] The newly formed ¹⁴C is rapidly oxidized to form carbon dioxide (¹⁴CO₂).[4]

This radioactive ¹⁴CO₂ is chemically indistinguishable from the more abundant ¹²CO₂ and ¹³CO₂ and mixes throughout the atmosphere. Through photosynthesis, it is incorporated into plants, and subsequently into animals that consume those plants, distributing ¹⁴C throughout the biosphere.[4][1]

Carbon-14 decays back to the stable nitrogen-14 isotope through beta decay, emitting an electron and an electron antineutrino.[4][5] This decay process has a half-life of approximately 5,730 years, meaning that after this period, half of the initial amount of ¹⁴C in a sample will have decayed.[4][1][2][6][7][8] It is this constant and known rate of decay that allows for the determination of the age of organic materials.[4][1]

Distribution of ¹⁴C in Global Reservoirs

The distribution of ¹⁴C is not uniform across all global carbon reservoirs. The primary reservoirs are the atmosphere, the terrestrial biosphere, and the oceans.

-

Atmosphere: The atmosphere is the primary production site of ¹⁴C and has the highest relative concentration.[9]

-

Terrestrial Biosphere: Living organisms are in constant exchange with the atmosphere, and thus their ¹⁴C levels are in equilibrium with it.[3] Once an organism dies, this exchange ceases, and the ¹⁴C content begins to decrease due to radioactive decay.[4][1][8]

-

Oceans: The oceans represent the largest carbon reservoir.[10] The transfer of ¹⁴C from the atmosphere to the ocean surface is a slower process, leading to a natural depletion of ¹⁴C in surface ocean waters compared to the atmosphere.[4][3][10] The deep ocean has even lower concentrations due to the long mixing times, resulting in an apparent age of several thousand years for deep ocean water.[4][10] This phenomenon is known as the marine reservoir effect.[10]

The following table summarizes the isotopic abundance of carbon and the specific activity of ¹⁴C.

| Isotope | Natural Abundance (%) | Half-life (years) | Specific Activity (dpm/g C) |

| ¹²C | ~98.9%[11] | Stable | N/A |

| ¹³C | ~1.1%[11] | Stable | N/A |

| ¹⁴C | ~1 part per trillion (10⁻¹⁰ %)[2][7][9][12] | 5,730 ± 40[4][1][2][6][8] | ~13.56 (pre-industrial)[11] |

dpm/g C = disintegrations per minute per gram of carbon

Background Considerations in ¹⁴C Measurement

Accurate measurement of ¹⁴C is contingent on understanding and accounting for various background sources that can alter the natural ¹⁴C concentration in a sample. These can be broadly categorized as natural variations, anthropogenic effects, and laboratory-induced contamination.

Natural and Anthropogenic Variations

-

Cosmic Ray Fluctuations: The production rate of ¹⁴C in the atmosphere is not constant over time and is influenced by variations in the cosmic ray flux, which is in turn affected by solar activity.[4]

-

The Suess Effect: The industrial revolution and the large-scale combustion of fossil fuels have released vast quantities of ¹⁴C-depleted CO₂ into the atmosphere.[4] Fossil fuels are ancient organic matter and are devoid of ¹⁴C due to radioactive decay.[9] This has led to a dilution of the atmospheric ¹⁴C concentration, a phenomenon known as the "Suess effect."[4]

-

The "Bomb Effect": Atmospheric nuclear weapons testing in the mid-20th century significantly increased the amount of ¹⁴C in the atmosphere, nearly doubling it at its peak in 1963.[11] This "bomb carbon" has since been gradually incorporated into the biosphere and oceans.[13]

Laboratory Background and Contamination

In the laboratory setting, background refers to any measured ¹⁴C that does not originate from the sample itself. This can arise from:

-

Instrumental Background: The detectors used for ¹⁴C measurement have an inherent background count rate from cosmic rays and other environmental radiation sources.[14][15]

-

Sample Preparation: Contamination can be introduced during the chemical and physical processing of samples.[16][17][18] Common sources of contamination include modern carbon from dust, laboratory air, or chemical reagents.[16] It has been shown that a constant amount of modern carbon can be incorporated into each sample during preparation.[17]

-

Cross-Contamination: Traces of highly enriched ¹⁴C samples can contaminate subsequent samples if equipment is not meticulously cleaned.

Experimental Protocols for ¹⁴C Measurement

The two primary techniques for measuring ¹⁴C are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC).

Accelerator Mass Spectrometry (AMS)

AMS is the more sensitive method, capable of detecting individual ¹⁴C atoms, and thus requires much smaller sample sizes (micrograms to milligrams).[4][19][20][21]

Methodology:

-

Sample Pre-treatment: The first step involves the physical and chemical cleaning of the sample to remove any potential contaminants.[21] For materials like wood, this may involve isolating cellulose.[21]

-

Combustion and Graphitization: The cleaned sample is combusted in a sealed system to convert the carbon into carbon dioxide (CO₂).[21][22] The CO₂ is then purified and catalytically reduced to elemental carbon in the form of graphite (B72142).[21][22][23]

-

Ionization and Acceleration: The graphite target is placed in an ion source where it is bombarded to produce a beam of negatively charged carbon ions.[22][23] These ions are then accelerated to high energies in a particle accelerator.[20][23][24]

-

Mass Analysis and Detection: The high-energy ions pass through a series of magnets and detectors that separate the ¹⁴C ions from the more abundant ¹²C and ¹³C isotopes and other interfering isobars (like ¹⁴N).[22][23] The individual ¹⁴C ions are then counted in a detector.[22][23]

Liquid Scintillation Counting (LSC)

LSC is a radiometric method that measures the beta particles emitted during the decay of ¹⁴C.[25][26] It generally requires larger sample sizes (grams) compared to AMS.[27]

Methodology:

-

Sample Preparation: The carbon in the sample is typically converted to a form suitable for mixing with a scintillation cocktail. Common methods include:

-

Benzene (B151609) Synthesis: The sample is combusted to CO₂, which is then synthesized into benzene (C₆H₆).[26] Benzene is an excellent solvent for scintillators and has a high carbon content.[26]

-

CO₂ Absorption: The CO₂ from combustion is trapped in a special absorbing solution that is then mixed with a scintillation cocktail.[28][29][30]

-

-

Addition of Scintillation Cocktail: The prepared sample is mixed with a liquid scintillation cocktail. This cocktail contains fluorescent compounds (fluors) that emit a flash of light (scintillation) when they interact with a beta particle.[26][31]

-

Detection: The vial containing the sample and cocktail is placed in a light-tight chamber with two photomultiplier tubes (PMTs).[25] When a ¹⁴C atom decays, the emitted beta particle excites the fluors, producing a light pulse that is detected simultaneously by the PMTs.[25] The number of these coincident pulses per unit time is proportional to the ¹⁴C activity of the sample.

-

Quench Correction: The efficiency of light production can be reduced by interfering substances in the sample, a phenomenon known as quenching. Modern LSC instruments have methods to measure and correct for quenching.[27][31]

Data Presentation and Units

The results of ¹⁴C measurements are typically reported in terms of "percent Modern Carbon" (pMC).[32][33] The "modern" reference standard is based on the ¹⁴C activity of 1950, which was before the significant atmospheric alterations from nuclear weapons testing.[4][13][32]

| Unit | Description |

| pMC (percent Modern Carbon) | The percentage of ¹⁴C in a sample relative to the ¹⁴C activity of the modern reference standard (NIST SRM 4990C).[32][33] |

| Fraction Modern (F¹⁴C) | A normalized value of the ¹⁴C/¹²C ratio, corrected for isotopic fractionation using the ¹³C/¹²C ratio. |

| Radiocarbon Age (BP) | The age in "radiocarbon years Before Present" (where "Present" is defined as AD 1950), calculated from the measured ¹⁴C activity and the ¹⁴C half-life.[4] |

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the core pathways and workflows.

References

- 1. Carbon-14 | Dating, Mass, & Half-life | Britannica [britannica.com]

- 2. Carbon-14 [chemeurope.com]

- 3. Radiocarbon (14C) in Terrestrial & Marine Environments [radiocarbon.com]

- 4. Radiocarbon dating: background | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]

- 5. Carbon-14 - Wikipedia [en.wikipedia.org]

- 6. radiocarbon [ldeo.columbia.edu]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What is Radiocarbon Dating? - NOSAMS [www2.whoi.edu]

- 10. eos.org [eos.org]

- 11. radiocarbon [ldeo.columbia.edu]

- 12. brainly.com [brainly.com]

- 13. kutol.com [kutol.com]

- 14. Radiometric 14C Dating: New Background Analysis, Basis of Improved Systems | Radiocarbon | Cambridge Core [cambridge.org]

- 15. acs.org [acs.org]

- 16. Preparation Methods of μg Carbon Samples for 14C MeasuremenTS | Radiocarbon | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. 14C Background Levels in An Accelerator Mass Spectrometry System | Radiocarbon | Cambridge Core [cambridge.org]

- 19. Parallel Accelerator and Molecular Mass Spectrometry Measurement of Carbon-14-Labeled Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]

- 21. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]

- 22. 14C Analysis [bgc-jena.mpg.de]

- 23. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 24. radiocarbon.com [radiocarbon.com]

- 25. What is Carbon-14 (14C) Dating? Carbon Dating Definition [radiocarbon.com]

- 26. LIQUID SCINTILLATION COUNTING (LSC)—PAST, PRESENT, AND FUTURE | Radiocarbon | Cambridge Core [cambridge.org]

- 27. benchchem.com [benchchem.com]

- 28. radioprotection.org [radioprotection.org]

- 29. researchgate.net [researchgate.net]

- 30. hidex.de [hidex.de]

- 31. nrc.gov [nrc.gov]

- 32. researchgate.net [researchgate.net]

- 33. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to Radiolabeling with Carbon-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of Carbon-14 (¹⁴C) radiolabeling, a cornerstone technique in drug discovery and development. The unique properties of ¹⁴C make it an invaluable tool for tracing the metabolic fate of molecules within biological systems, providing critical data for regulatory submissions and advancing our understanding of pharmacokinetics and drug metabolism.

Core Principles of Carbon-14 Radiolabeling

Carbon-14 is a radioactive isotope of carbon with a long half-life of approximately 5,730 years, emitting low-energy beta particles.[1][2] This extended half-life is highly advantageous for long-term studies, as it obviates the need for decay correction during the course of a typical drug development program.[3] The fundamental principle of ¹⁴C radiolabeling lies in the substitution of a stable carbon-12 atom within a drug molecule with a ¹⁴C atom.[3] This isotopic substitution is chemically conservative, meaning the radiolabeled molecule behaves virtually identically to its non-labeled counterpart in biological processes.[2] This chemical indistinguishability is what makes Carbon-14 an ideal tracer for absorption, distribution, metabolism, and excretion (ADME) studies.[2][3]

The low-energy beta emissions from ¹⁴C can be detected with high sensitivity using various analytical techniques, allowing for the precise quantification of the radiolabeled compound and its metabolites, even at very low concentrations.[3]

Synthetic Strategies for Carbon-14 Labeling

The introduction of a ¹⁴C atom into a complex organic molecule is a multi-step process that requires careful planning and execution. The primary source of ¹⁴C for synthetic purposes is typically barium carbonate ([¹⁴C]BaCO₃), which is produced in nuclear reactors.[2] This is then converted into key one-carbon synthons such as [¹⁴C]carbon dioxide, [¹⁴C]cyanide, or [¹⁴C]methyl iodide, which serve as the starting points for more complex syntheses.[3]

Common Labeling Approaches

There are several strategies for incorporating ¹⁴C into a target molecule:

-

De Novo Synthesis: This involves the total synthesis of the molecule starting from a simple ¹⁴C-labeled precursor. While this method allows for precise control over the label's position, it can be a lengthy and complex process, especially for intricate drug molecules.

-

Late-Stage Labeling: This more modern approach introduces the ¹⁴C atom at a later step in the synthetic route, often into a pre-existing advanced intermediate or the final drug molecule itself.[1][2] This strategy can significantly reduce the number of radioactive steps, minimizing waste and simplifying the overall process.[2]

-

Isotope Exchange: This technique involves the direct replacement of a stable carbon atom in the target molecule with a ¹⁴C atom.[4] This can be a highly efficient method for labeling, particularly for molecules with accessible functional groups like carboxylic acids.[4]

Quantitative Comparison of Labeling Precursors

The choice of the initial ¹⁴C-labeled building block is a critical decision in the design of a radiosynthesis. The following table summarizes the prevalence of different precursors based on a review of 129 publications on ¹⁴C radiosynthesis.

| ¹⁴C-Labeled Precursor | Percentage of Use (%) |

| Cyanide Salts | 32 |

| [¹⁴C]CO₂ | 12 |

| Carbonyl Derivatives | 12 |

| Arenes | 11 |

| Alkyl Halides | 7 |

| Formate Salts | 6 |

| Urea Derivatives | 6 |

| Cyanate Salts | 5 |

| Targeted Intermediates | 3 |

Data adapted from an analysis of 129 publications reporting ¹⁴C radiosynthesis.[5]

Experimental Protocols

General Workflow for a Carbon-14 ADME Study

A typical preclinical ADME study using a ¹⁴C-labeled compound follows a well-defined workflow to determine the fate of the drug in an animal model.

Figure 1: General workflow of a preclinical Carbon-14 ADME study.

Representative Synthesis of a [¹⁴C]-Labeled Drug: [¹⁴C]Celecoxib

The following protocol is a representative example of the synthesis of a ¹⁴C-labeled drug, [¹⁴C]celecoxib, a nonsteroidal anti-inflammatory drug. This synthesis involves the condensation of a ¹⁴C-labeled diketone with a hydrazine (B178648) derivative.

Step 1: Synthesis of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

This non-radioactive precursor is synthesized first. A mixture of 4-methylacetophenone and ethyl trifluoroacetate (B77799) is reacted in the presence of a strong base like sodium methoxide (B1231860) in a suitable solvent such as toluene. The reaction mixture is typically heated to drive the condensation reaction to completion. After an acidic workup, the diketone product is isolated.[6][7]

Step 2: Synthesis of [¹⁴C]-4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione

To introduce the Carbon-14 label, a similar condensation reaction is performed using a ¹⁴C-labeled starting material. For example, starting from [¹⁴C]acetic anhydride, one could synthesize [¹⁴C]-4-methylacetophenone, which is then reacted as described in Step 1 to yield the ¹⁴C-labeled diketone. All reactions involving radioactive materials must be carried out in a designated radiochemistry laboratory with appropriate shielding and containment.

Step 3: Cyclization to form [¹⁴C]Celecoxib

The [¹⁴C]-labeled diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a solvent such as a mixture of ethyl acetate (B1210297) and water.[6] The reaction mixture is heated to promote the cyclization and formation of the pyrazole (B372694) ring of celecoxib (B62257).[6]

Step 4: Purification and Analysis

The crude [¹⁴C]celecoxib is purified using techniques such as recrystallization or column chromatography. The radiochemical purity of the final product is then determined by high-performance liquid chromatography (HPLC) with a radiodetector, and its chemical identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8] A radiochemical purity of >95% is generally required for in vivo studies.[3]

Figure 2: Representative synthetic workflow for [¹⁴C]Celecoxib.

Analytical Techniques for Carbon-14 Detection

Several highly sensitive techniques are employed to detect and quantify ¹⁴C in biological samples.

Liquid Scintillation Counting (LSC)

LSC is the most common method for quantifying ¹⁴C in liquid samples such as plasma, urine, and homogenized tissues.[3][9] The sample is mixed with a scintillation cocktail, which contains fluorescent molecules.[9] The beta particles emitted from ¹⁴C excite these molecules, causing them to emit photons of light, which are then detected by photomultiplier tubes.[9] The intensity of the light is proportional to the amount of radioactivity in the sample.

Protocol for ¹⁴C Quantification in Plasma using LSC:

-

Sample Preparation: A known volume of plasma (e.g., 100 µL) is pipetted into a scintillation vial.[10]

-

Solubilization (if necessary): For colored or complex samples, a solubilizing agent may be added to ensure a homogenous mixture and reduce quenching (interference with light emission).[10]

-

Addition of Scintillation Cocktail: A specific volume of a suitable scintillation cocktail (e.g., 10 mL of Ultima Gold™) is added to the vial.[10][11]

-

Dark Adaptation: The vial is gently mixed and then placed in the dark for a period (e.g., 1 hour) to allow any chemiluminescence to subside.[10]

-

Counting: The vial is placed in a liquid scintillation counter, and the radioactivity is measured, typically in disintegrations per minute (DPM).

-

Quench Correction: Modern LSC instruments use an external standard to automatically correct for quenching, ensuring accurate quantification.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a powerful imaging technique that provides a detailed visual representation of the distribution of a ¹⁴C-labeled drug and its metabolites throughout the entire body of an animal.[1][12]

Protocol for QWBA:

-

Dosing: A ¹⁴C-labeled drug is administered to an animal (commonly a rat or mouse).[12][13]

-

Euthanasia and Freezing: At specific time points after dosing, the animal is euthanized and rapidly frozen in a mixture of hexane (B92381) and solid carbon dioxide to prevent the redistribution of the radiolabeled material.[12]

-

Embedding: The frozen carcass is embedded in a block of carboxymethylcellulose (CMC).[14]

-

Sectioning: A cryomicrotome is used to cut very thin (e.g., 30-50 µm) sagittal sections of the entire animal body.[12][14]

-

Exposure: The sections are placed in contact with a phosphor imaging plate for a specific duration.[14]

-

Imaging and Quantification: The imaging plate is scanned using a phosphor imager, which detects the areas of radioactivity. The intensity of the signal in different tissues and organs is quantified by comparison to calibrated standards that were sectioned along with the animal tissue.[14]

Figure 3: Experimental workflow for Quantitative Whole-Body Autoradiography.

Accelerator Mass Spectrometry (AMS)

AMS is an ultra-sensitive technique that can detect attomolar to zeptomolar quantities of ¹⁴C.[15] Unlike LSC, which measures radioactive decay, AMS directly counts the number of ¹⁴C atoms in a sample.[15] This exceptional sensitivity makes AMS ideal for human microdosing studies, where very low doses of a ¹⁴C-labeled drug are administered.[15]

Data Presentation and Analysis

Key Parameters in Carbon-14 Radiolabeling

| Parameter | Description | Typical Values |

| Specific Activity | The amount of radioactivity per unit mass or mole of a compound. | High specific activity: ~50 mCi/mmol (1.85 GBq/mmol). Theoretical maximum for a single ¹⁴C label: 62.4 mCi/mmol.[15][16] |

| Radiochemical Purity | The proportion of the total radioactivity in a sample that is present in the desired chemical form. | >95% for in vivo studies.[3] |

| Radiochemical Yield | The amount of radioactivity in the final purified product as a percentage of the starting radioactivity. | Varies widely depending on the complexity of the synthesis (e.g., 9% to 70% in some late-stage labeling examples).[5] |

Typical Doses in Preclinical and Clinical Studies

| Study Type | Species | Typical ¹⁴C Dose |

| Preclinical ADME | Rat | 100 µCi/kg[17] |

| Human ADME (Macrotracer) | Human | 50 - 100 µCi per subject[18] |

| Human Microdosing (AMS) | Human | ~100 nCi per subject |

Applications in Drug Development

Carbon-14 radiolabeling is a critical tool throughout the drug development pipeline.

-

ADME Studies: As detailed throughout this guide, ¹⁴C-labeled compounds are the gold standard for defining the absorption, distribution, metabolism, and excretion profile of a new drug candidate.[11]

-

Mass Balance Studies: These studies, which are a regulatory requirement, use ¹⁴C-labeled drugs to ensure that all administered radioactivity can be accounted for in excreta (urine and feces) and the carcass, providing a complete picture of the drug's disposition.[18]

-

Metabolite Profiling and Identification: By tracking the radioactive signal, researchers can isolate and identify metabolites in various biological matrices, which is crucial for assessing the safety of the drug.[3]

-

Human Microdosing: AMS allows for the administration of sub-pharmacological doses of ¹⁴C-labeled drugs to human volunteers early in development to obtain preliminary pharmacokinetic data with minimal risk.[11]

-